Bienvenue dans la boutique en ligne BenchChem!

Nmi 8739

Blood-brain barrier transport CNS drug delivery Fatty acid conjugation

NMI 8739 (CAS 129024-87-9) is a dopamine D2 autoreceptor agonist characterized as an amine conjugate of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) and the neurotransmitter dopamine. Also referred to as N-docosahexaenoyl dopamine or DHA-DA conjugate, this compound represents a hybrid molecular design wherein the DHA moiety functions as a brain-targeting carrier to enhance blood-brain barrier penetration, while the dopamine moiety confers dopaminergic activity.

Molecular Formula C30H41NO3
Molecular Weight 463.7 g/mol
CAS No. 129024-87-9
Cat. No. B164052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNmi 8739
CAS129024-87-9
Synonyms4,7,10,13,16,19-docosahexaenoic acid dopamine conjugate
DHA-DA conjugate
N-(2-(3,4-dihydroxyphenyl)ethyl)-4,7,10,13,16,19-docosahexaenamide
NMI 8739
NMI-8739
Molecular FormulaC30H41NO3
Molecular Weight463.7 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyHXJMZRVSTICUKC-KUBAVDMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NMI 8739 (CAS 129024-87-9) for Research Procurement: Dopamine D2 Autoreceptor Agonist and DHA-Dopamine Conjugate


NMI 8739 (CAS 129024-87-9) is a dopamine D2 autoreceptor agonist characterized as an amine conjugate of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) and the neurotransmitter dopamine [1]. Also referred to as N-docosahexaenoyl dopamine or DHA-DA conjugate, this compound represents a hybrid molecular design wherein the DHA moiety functions as a brain-targeting carrier to enhance blood-brain barrier penetration, while the dopamine moiety confers dopaminergic activity [2]. NMI 8739 exhibits a distinct pharmacological profile combining dopaminergic receptor engagement with immunomodulatory properties . The compound is supplied as a research reagent with a molecular formula of C₃₀H₄₁NO₃ and molecular weight of 463.65 [3].

Why NMI 8739 Cannot Be Substituted with Generic Dopamine Agonists or Unconjugated DHA


Generic dopamine receptor agonists such as pramipexole and rotigotine share D2/D3 receptor affinity profiles but lack the DHA-mediated blood-brain barrier transport mechanism that distinguishes NMI 8739 [1]. Conversely, unconjugated docosahexaenoic acid (DHA) exhibits certain anti-inflammatory properties but is devoid of direct dopaminergic receptor activity [2]. The covalent conjugation of DHA to dopamine in NMI 8739 yields a bifunctional molecule with pharmacological properties that neither component—nor standard dopamine agonists—possesses independently. Experimental evidence demonstrates that the parent compounds dopamine and DHA are ineffective in suppressing key inflammatory mediators, whereas the conjugate NMI 8739 produces significant, concentration-dependent inhibition [3]. Substitution with either an unconjugated fatty acid or a conventional dopamine agonist would result in the loss of either the brain-targeting transport mechanism or the conjugated molecule's dual dopaminergic-immunomodulatory functionality.

NMI 8739 Product-Specific Quantitative Differentiation Evidence Guide


Enhanced Brain Uptake of NMI 8739 Relative to Unconjugated Dopamine via DHA-Mediated Transport

NMI 8739 demonstrates significantly enhanced blood-brain barrier penetration compared to unconjugated dopamine due to DHA-mediated carrier transport. In a comparative study evaluating fatty acids of varying chain lengths (C2–C22) and degrees of unsaturation as carriers for dopamine transport to the brain, the C22:6 all-cis docosahexaenoic acid (DHA) carrier in NMI 8739 was identified as the most active carrier, increasing dopamine uptake through the blood-brain barrier by greater than 7.5-fold relative to baseline [1].

Blood-brain barrier transport CNS drug delivery Fatty acid conjugation

Anti-Inflammatory Activity of NMI 8739 Versus Inactive Parent Compounds Dopamine and DHA

NMI 8739 exhibits immunomodulatory activity that is absent in its unconjugated parent compounds. In LPS-stimulated RAW264.7 macrophages and BV-2 microglial cells, NMI 8739 significantly suppressed the production of nitric oxide (NO), interleukin-6 (IL-6), CCL20, and MCP-1, whereas dopamine and DHA—the individual molecular components of NMI 8739—were completely ineffective in suppressing these inflammatory mediators when tested under identical conditions [1].

Neuroinflammation Immunomodulation COX-2 inhibition

Concentration-Dependent Suppression of PGE2 Production by NMI 8739

NMI 8739 produces quantifiable, concentration-dependent suppression of prostaglandin E2 (PGE2) production in LPS-stimulated RAW264.7 macrophages. At 100 nM NMI 8739, PGE2 production was reduced by 25.3%; at 1 μM NMI 8739, the reduction reached 75%. At 2 μM, NMI 8739 significantly suppressed IL-6 and CCL-20 release by up to 49% and 37%, respectively . This concentration-response relationship enables precise experimental dosing for immunomodulatory investigations.

PGE2 COX-2 pathway Inflammation

In Vivo Appetite Suppression Efficacy of NMI 8739 in Rodent Models

NMI 8739 demonstrates robust, species-specific appetite suppression in vivo at a defined dose. Following systemic administration at 10 mg/kg, NMI 8739 suppressed appetite by 50% in Balb/c mice and by 95% in Charles River rats relative to baseline feeding behavior [1]. Importantly, daily administration of NMI-8739 over a three-week period did not induce tolerance to the appetite-suppressing effect, suggesting sustained pharmacological activity without tachyphylaxis under the tested regimen [2].

Appetite regulation Obesity research In vivo pharmacology

Recommended Research and Industrial Application Scenarios for NMI 8739 Based on Quantitative Evidence


CNS-Targeted Dopaminergic Research Requiring Enhanced Blood-Brain Barrier Penetration

Research programs investigating central dopaminergic signaling where unconjugated dopamine exhibits insufficient brain exposure should prioritize NMI 8739. The DHA-mediated transport mechanism provides >7.5-fold enhancement in BBB penetration [1], enabling CNS studies that would be impractical with unconjugated dopamine. This property makes NMI 8739 particularly valuable for in vivo investigations of dopaminergic pathways in the striatum, nucleus accumbens, and prefrontal cortex where adequate brain concentrations are essential for detecting pharmacodynamic effects.

Neuroinflammation and Neuroimmune Interaction Studies

Investigations examining the intersection of dopaminergic signaling and neuroinflammatory processes benefit from NMI 8739's unique dual functionality. The compound provides concentration-dependent suppression of pro-inflammatory mediators including PGE2 (25.3% reduction at 100 nM; 75% at 1 μM), IL-6 (up to 49% suppression), and CCL-20 (up to 37% suppression) while maintaining D2 autoreceptor agonist activity . This profile supports research into Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions where neuroinflammation and dopaminergic dysfunction co-occur.

Appetite Regulation and Metabolic Disorder Pharmacology

Preclinical obesity and metabolic research programs investigating dopaminergic modulation of feeding behavior should consider NMI 8739 based on its validated in vivo appetite suppression efficacy. The compound produces quantifiable appetite reduction of 50% in mice and 95% in rats at 10 mg/kg without inducing tolerance over a three-week daily administration regimen [2]. These established efficacy parameters support dose-response studies, mechanistic investigations of hypothalamic feeding circuits, and comparative pharmacology of D2 autoreceptor-mediated appetite control.

Endocannabinoid-like Signaling and Fatty Acid Amide Pharmacology

Research exploring endocannabinoid-like compounds and fatty acid amide signaling pathways should employ NMI 8739 as a characterized reference molecule. As an amine conjugate of DHA with dopamine structurally related to N-arachidonoyl dopamine (NADA), NMI 8739 has been demonstrated to exhibit immunomodulatory potencies comparable to NADA in both macrophage and microglial cell systems [3]. This application supports investigations into the broader class of fatty acid-biogenic amine conjugates and their roles in neuroimmune regulation.

Quote Request

Request a Quote for Nmi 8739

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.